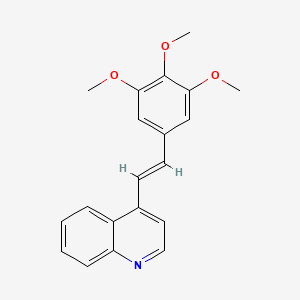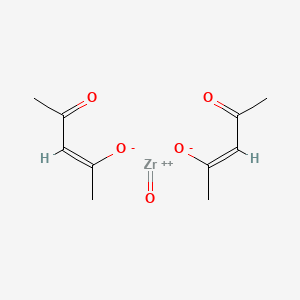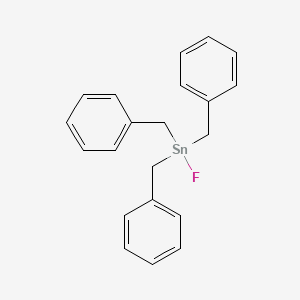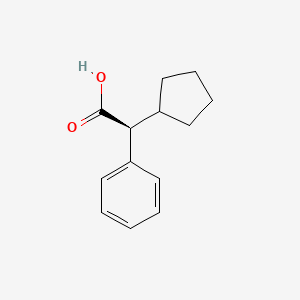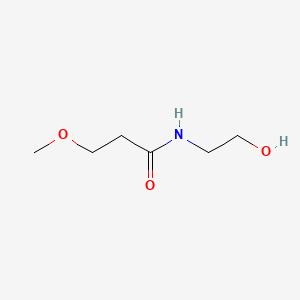
Propanamide, N-(2-hydroxyethyl)-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, N-(2-hydroxyethyl)-3-methoxy- is an organic compound belonging to the amide group It is characterized by the presence of a propanamide backbone with a hydroxyethyl and a methoxy group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanamide, N-(2-hydroxyethyl)-3-methoxy- can be synthesized through several methodsAnother method includes the dehydration of ammonium propionate to form the amide, which is then modified to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, N-(2-hydroxyethyl)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The hydroxyethyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
Propanamide, N-(2-hydroxyethyl)-3-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Propanamide, N-(2-hydroxyethyl)-3-methoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyethyl and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include enzymatic catalysis and receptor-mediated signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide: The parent compound without the hydroxyethyl and methoxy groups.
N-(2-hydroxyethyl)propanamide: Similar structure but lacks the methoxy group.
3-methoxypropanamide: Similar structure but lacks the hydroxyethyl group.
Uniqueness
Propanamide, N-(2-hydroxyethyl)-3-methoxy- is unique due to the presence of both hydroxyethyl and methoxy groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
35544-45-7 |
|---|---|
Formule moléculaire |
C6H13NO3 |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-3-methoxypropanamide |
InChI |
InChI=1S/C6H13NO3/c1-10-5-2-6(9)7-3-4-8/h8H,2-5H2,1H3,(H,7,9) |
Clé InChI |
OUBLOFZFNZSRQY-UHFFFAOYSA-N |
SMILES canonique |
COCCC(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


